molecular formula C15H10ClNO2 B1505843 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one CAS No. 28563-19-1

3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one

Cat. No.: B1505843
CAS No.: 28563-19-1
M. Wt: 271.70 g/mol
InChI Key: RDXQSWLUXKUQSI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of L-698532 involves the preparation of 3-phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one. The synthetic route typically includes the following steps:

    Formation of the quinoline core: This involves the cyclization of appropriate precursors under controlled conditions.

    Chlorination: Introduction of the chlorine atom at the 7-position of the quinoline ring.

    Hydroxylation: Introduction of the hydroxyl group at the 4-position.

    Phenylation: Attachment of the phenyl group at the 3-position.

The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity of the final product .

Chemical Reactions Analysis

L-698532 undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized under specific conditions.

    Reduction: The quinoline ring can be reduced to form various derivatives.

    Substitution: The chlorine atom at the 7-position can be substituted with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

L-698532 has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

L-698532 is part of a series of 4-hydroxy-2-quinolones that act as selective antagonists for the glycine site on the NMDA receptor. Similar compounds include:

  • L-701,324
  • L-703,717
  • L-695,902

These compounds share a similar mechanism of action but differ in their binding affinities and pharmacokinetic properties . L-698532 is unique in its specific binding profile and the extent of its antagonistic effects on the NMDA receptor .

Properties

IUPAC Name

7-chloro-4-hydroxy-3-phenyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO2/c16-10-6-7-11-12(8-10)17-15(19)13(14(11)18)9-4-2-1-3-5-9/h1-8H,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXQSWLUXKUQSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3)Cl)NC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80182777
Record name 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80182777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28563-19-1
Record name 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028563191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80182777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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